molecular formula C29H31N3O8 B2787375 N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 892266-91-0

N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B2787375
CAS No.: 892266-91-0
M. Wt: 549.58
InChI Key: ICPQVKQSMJZJMC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a synthetic acetamide derivative featuring a quinazoline-dione core substituted with a 3,4,5-trimethoxyphenyl group at position 2. This compound belongs to a broader class of quinazolinone derivatives, which are known for diverse biological activities, including anticonvulsant, anticancer, and enzyme inhibitory effects .

The structural complexity of this molecule arises from:

  • Quinazoline-dione core: Provides a planar aromatic system with hydrogen-bonding capabilities via carbonyl groups.
  • 3,4-Dimethoxyphenethyl side chain: Modulates solubility and membrane permeability due to its hydrophobic aromatic and methoxy substituents.

Properties

CAS No.

892266-91-0

Molecular Formula

C29H31N3O8

Molecular Weight

549.58

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]acetamide

InChI

InChI=1S/C29H31N3O8/c1-36-22-11-10-18(14-23(22)37-2)12-13-30-26(33)17-31-21-9-7-6-8-20(21)28(34)32(29(31)35)19-15-24(38-3)27(40-5)25(16-19)39-4/h6-11,14-16H,12-13,17H2,1-5H3,(H,30,33)

InChI Key

ICPQVKQSMJZJMC-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C(=C4)OC)OC)OC)OC

solubility

not available

Origin of Product

United States

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C27H28N4O5C_{27}H_{28}N_{4}O_{5} with a molecular weight of 488.5 g/mol. The compound features a quinazoline core structure, which is known for its diverse biological activities, including antitumor and antibacterial properties.

Antitumor Activity

Research indicates that compounds with similar quinazoline structures exhibit significant antitumor activity. A study conducted by the National Cancer Institute (NCI) evaluated various quinazoline derivatives and found that certain compounds displayed broad-spectrum antitumor effects against multiple cancer cell lines. Specifically, derivatives with modifications at the 2 and 4 positions of the quinazoline ring showed enhanced potency .

Key Findings:

  • Compounds demonstrated effectiveness against various tumor subpanels.
  • Structure-activity relationship (SAR) studies suggest that modifications on the quinazoline core can lead to increased antitumor efficacy.

Antibacterial Activity

Recent investigations into quinazoline derivatives have also highlighted their antibacterial properties. For instance, some derivatives were tested against Gram-positive and Gram-negative bacterial strains. Notably, certain compounds exhibited inhibition zones greater than those of standard antibiotics like ampicillin .

Inhibition Zone Data:

Compound IDBacteria StrainInhibition Zone (mm)MIC (mg/mL)
13Staphylococcus aureus965
14aCandida albicans1270
15Escherichia coli1075

The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in DNA replication and repair in cancer cells. Additionally, its interaction with bacterial cell membranes may disrupt essential functions leading to cell death .

Study on Antitumor Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several analogs of quinazoline derivatives and assessed their cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that modifications to the phenethyl side chain significantly influenced cytotoxicity levels .

Clinical Implications

The ongoing research into this compound suggests potential applications in treating various cancers and bacterial infections. Further clinical trials are needed to establish its safety profile and therapeutic efficacy in humans.

Scientific Research Applications

Cholinesterase Inhibition

One of the most notable applications of this compound is in the development of cholinesterase inhibitors (ChEIs), which are crucial in treating neurodegenerative diseases such as Alzheimer's disease. ChEIs enhance the levels of acetylcholine in the brain by inhibiting the enzyme that breaks it down. Research has shown that derivatives of quinazolin-4(3H)-one exhibit promising activity as ChEIs, making them valuable candidates for further drug development .

Antimicrobial Activity

Recent studies have indicated that quinazoline derivatives can possess antimicrobial properties. The incorporation of various functional groups into the quinazoline structure can enhance its effectiveness against a range of pathogens. For instance, compounds similar to N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide have been synthesized and evaluated for their antibacterial and antifungal activities .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Quinazoline Core : This involves the reaction of appropriate amines and carbonyl compounds under controlled conditions to yield the quinazoline structure.
  • Introduction of Functional Groups : The dimethoxyphenethyl group can be introduced via nucleophilic substitution reactions. The overall process may require protective groups to ensure selectivity and yield during synthesis.

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography are commonly employed to validate the molecular structure of quinazoline derivatives .

Case Study: Alzheimer’s Disease Research

A significant study focused on developing new ChEIs based on quinazoline derivatives demonstrated that certain modifications in the structure could lead to enhanced inhibitory activity against acetylcholinesterase (AChE). The study reported that compounds with a similar backbone to this compound showed promising results in vitro and in vivo models for Alzheimer's treatment .

Case Study: Antimicrobial Screening

In another research endeavor, a series of quinazoline derivatives were screened for antimicrobial activity against various bacterial strains. Results indicated that compounds with methoxy substitutions exhibited higher efficacy compared to their unsubstituted counterparts. This highlights the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

Methoxy vs. Halogen Substitutions

  • The target compound’s 3,4,5-trimethoxyphenyl group contrasts with halogenated analogs (e.g., 2-chlorobenzyl in or 2,4-dichlorophenyl in ). Conversely, halogens improve lipophilicity but reduce hydrogen-bonding capacity.

Side Chain Flexibility

  • The 3,4-dimethoxyphenethyl side chain (target) vs. 2-methylphenyl () or 2-chlorobenzyl () groups influences conformational flexibility. Longer alkyl chains (e.g., phenethyl) may improve membrane penetration but increase metabolic susceptibility.

Core Modifications

Hypothetical Pharmacokinetic and Pharmacodynamic Profiles

Property Target Compound N-(2-Chlorobenzyl) Analog N-[(2,4-Dichlorophenyl)methyl] Analog
LogP High (3,4,5-trimethoxy and dimethoxyphenethyl) Moderate (chlorobenzyl) Moderate (dichlorophenyl)
Solubility Low (hydrophobic substituents) Low Low
Target Affinity Potential kinase inhibition (trimethoxy mimics known pharmacophores) Uncertain (chloro may hinder polar interactions) Anticonvulsant (validated in vivo)
Metabolic Stability Susceptible to demethylation or oxidation Stable (C-Cl bonds resist metabolism) Stable (C-Cl bonds)

Q & A

Q. What are the standard synthetic routes for this compound, and what critical reaction conditions must be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of a quinazolinone core. Key steps include:

  • Oxidation of thioxo intermediates : Hydrogen peroxide is used to convert 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid to its dioxo derivative .
  • CDI-mediated coupling : N,N′-Carbonyldiimidazole (CDI) facilitates the reaction between the quinazolinone intermediate and substituted acetamide precursors. Temperature control (e.g., 273 K) and solvent choice (e.g., dichloromethane) are critical for yield optimization .
  • Substituent introduction : Variations in the phenethyl or trimethoxyphenyl groups require precise stoichiometry and protecting group strategies to avoid side reactions .

Q. Which spectroscopic and chromatographic methods are essential for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry, particularly for methoxy groups and aromatic protons .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for complex heterocyclic systems .
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies residual solvents or byproducts .

Q. What preliminary biological screening approaches are recommended to assess pharmacological potential?

  • In vitro assays : Screen for kinase inhibition (e.g., tyrosine kinases) or antimicrobial activity using standardized MIC (Minimum Inhibitory Concentration) protocols .
  • Cell-based models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare selectivity indices between normal and malignant cells .
  • Receptor binding studies : Radioligand displacement assays (e.g., GABAA receptors) can identify affinity to neurological targets .

Q. What safety protocols should be followed during synthesis and handling?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential irritancy of intermediates like chlorinated acetamides .
  • Waste disposal : Segregate halogenated solvents (e.g., dichloromethane) and toxic byproducts for professional hazardous waste management .

Advanced Research Questions

Q. What in vivo models are appropriate for target validation?

  • PTZ-induced seizures : Use mice models to evaluate anticonvulsant activity, with EEG monitoring to correlate efficacy with GABAergic modulation .
  • Xenograft tumors : Assess antitumor efficacy in immunodeficient mice implanted with patient-derived cancer cells .

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